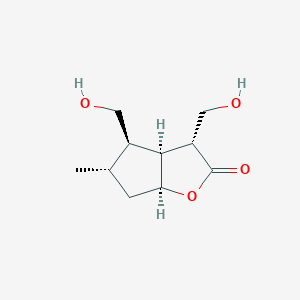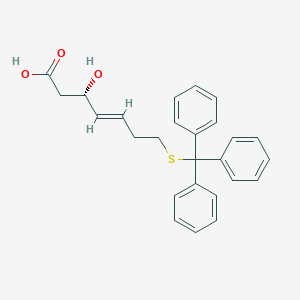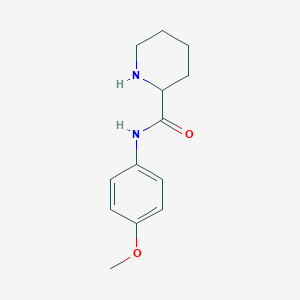
Gelsemiol
Vue d'ensemble
Description
Gelsemiol is the main active ingredient in Verbena littoralis H. B. K . It has been found to enhance nerve growth factor (NGF) -induced axonal elongation in PC12D cells .
Synthesis Analysis
The total synthesis of this compound was accomplished in nine steps with an overall yield of 14% . Key features of the synthesis involve a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .
Molecular Structure Analysis
The molecular formula of this compound is C10H16O4 . The X‐ray diffraction analysis of the synthetic sample of this compound confirmed its assigned structure .
Chemical Reactions Analysis
The synthesis of this compound involves key reactions such as a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 200.23 g/mol . Its CAS number is 110414-77-2 .
Applications De Recherche Scientifique
Propriétés neuritogènes
Le Gelsemiol a été identifié comme un iridoïde neuritogène, ce qui signifie qu'il peut stimuler la croissance des neurites, les projections du corps d'un neurone. Ce composé a été synthétisé et s'est avéré accélérer la différenciation des neurones et la croissance des neurites . Cette propriété est particulièrement importante dans le domaine de la neurologie et pourrait avoir des applications potentielles dans le traitement des maladies neurodégénératives ou des blessures qui affectent le système nerveux.
Mécanisme D'action
Target of Action
Gelsemiol, a natural product isolated from the herbs of Verbena littoralis, primarily targets the Nerve Growth Factor (NGF) . NGF is a critical protein that helps in the growth, maintenance, and survival of nerve cells, including the neurons in the brain .
Mode of Action
This compound enhances the action of NGF, particularly in inducing axonal elongation in PC12D cells . This interaction results in a significant increase in the proportion of neurite-bearing cells and an extension of the neurite length .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NGF pathway. This pathway plays a crucial role in the development and function of neurons. By enhancing the action of NGF, this compound promotes the growth and elongation of neurites, which are projections from the neuron cell body and are essential for transmitting signals between these cells .
Pharmacokinetics
Its ability to enhance ngf-induced axonal elongation suggests that it can cross the cell membrane and interact with intracellular targets .
Result of Action
The primary result of this compound’s action is the potentiation of NGF-induced elongation of neurites in PC12D cells . This leads to an increase in the proportion of neurite-bearing cells and an extension of the neurite length, which are critical for the proper functioning of the nervous system .
Safety and Hazards
Gelsemiol is for research use only and not for human or veterinary use . In case of contact, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes . If ingested, it is advised to wash out the mouth with water and get medical attention .
Analyse Biochimique
Cellular Effects
Gelsemiol has been shown to influence cell function, particularly in the context of nerve growth. It enhances NGF-induced axonal elongation in PC12D cells , suggesting that it may play a role in neuronal development and regeneration
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable shelf life of up to 3 years when stored as a powder at -20°C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Propriétés
IUPAC Name |
(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYPTQQTJGQJNF-BGKGJTHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C1CO)C(C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of Gelsemiol?
A1: this compound is a neuritogenic compound, meaning it promotes the growth of neurites, which are projections from the neuron cell body that include axons and dendrites. [, ] While this compound itself may not directly induce neurite outgrowth, it significantly enhances the effects of Nerve Growth Factor (NGF), a protein crucial for neuron survival and differentiation. [, ] This potentiating effect of this compound on NGF-induced neurite outgrowth has been observed in PC12D cells, a cell line commonly used in neuroscience research. [, ]
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: While this compound's exact mechanism of action remains partially understood, research suggests that specific structural features are essential for its neuritogenic activity. Studies exploring structurally simplified analogs of Farinosone C, another neuritogenic natural product, revealed crucial structural motifs for inducing neurite outgrowth. [] These findings, along with the identification of other active iridoid compounds like 9-hydroxysemperoside aglucone (9-OHSA), suggest that modifications to the iridoid core structure can significantly impact neuritogenic activity. [, ] Further research is needed to fully elucidate the SAR of this compound and guide the development of more potent and selective analogs.
Q3: What are the potential applications of this compound in biomedical research?
A3: this compound's ability to enhance NGF-induced neurite outgrowth makes it a promising candidate for research related to neurodegenerative diseases and spinal cord injuries. [] The compound's potential to promote neuronal survival and differentiation could contribute to the development of therapies aimed at:
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C15H22O5, and its molecular weight is 282.33 g/mol. []
Q5: Where has this compound been found in nature?
A5: this compound has been isolated from various plant sources, including:
- Verbena littoralis: A plant native to South America traditionally used in Paraguayan folk medicine. [, , ]
- Gelsemium elegans: A highly poisonous plant native to Southeast Asia, known for its medicinal properties in traditional Chinese medicine. []
Q6: What analytical methods have been used to characterize and study this compound?
A6: Researchers have employed various spectroscopic techniques to elucidate the structure of this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the compound's structure and stereochemistry. [, ]* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. []* Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. * Chromatographic techniques like silica gel chromatography are commonly employed for the isolation and purification of this compound from plant extracts. []
Q7: What are the potential risks associated with this compound?
A7: While this compound shows promise in biomedical research, it's crucial to acknowledge that it originates from plants with a history of toxicity, particularly Gelsemium elegans. [] Therefore, thorough toxicological studies are essential to determine:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)








![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)



